molecular formula C9H15ClFNO3 B13586856 4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride

4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride

Cat. No.: B13586856
M. Wt: 239.67 g/mol
InChI Key: XXPBTIOPXARANS-UHFFFAOYSA-N
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Description

4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes a fluorine atom, an oxygen atom, and a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves using commercially available reagents and optimizing reaction conditions to achieve high yields and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as FGFR4, which is involved in the treatment of hepatocellular carcinoma. Additionally, it may inhibit the vanin-1 enzyme, playing a role in metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane
  • 8-Oxa-2-azaspiro[4.5]decane

Uniqueness

4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spiro structure also imparts rigidity and three-dimensional properties, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C9H15ClFNO3

Molecular Weight

239.67 g/mol

IUPAC Name

4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H14FNO3.ClH/c10-9(7(12)13)6-11-5-8(9)1-3-14-4-2-8;/h11H,1-6H2,(H,12,13);1H

InChI Key

XXPBTIOPXARANS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CNCC2(C(=O)O)F.Cl

Origin of Product

United States

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